molecular formula C15H19N3O4S B6751514 N-(1-ethyl-6-oxopyrimidin-5-yl)-4-propan-2-yloxybenzenesulfonamide

N-(1-ethyl-6-oxopyrimidin-5-yl)-4-propan-2-yloxybenzenesulfonamide

Cat. No.: B6751514
M. Wt: 337.4 g/mol
InChI Key: DMOVVARIDRFHFM-UHFFFAOYSA-N
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Description

N-(1-ethyl-6-oxopyrimidin-5-yl)-4-propan-2-yloxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-(1-ethyl-6-oxopyrimidin-5-yl)-4-propan-2-yloxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-4-18-10-16-9-14(15(18)19)17-23(20,21)13-7-5-12(6-8-13)22-11(2)3/h5-11,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOVVARIDRFHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C(C1=O)NS(=O)(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-6-oxopyrimidin-5-yl)-4-propan-2-yloxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a urea derivative under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base like sodium hydride.

    Attachment of the Benzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-6-oxopyrimidin-5-yl)-4-propan-2-yloxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(1-ethyl-6-oxopyrimidin-5-yl)-4-propan-2-yloxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(1-ethyl-6-oxopyrimidin-5-yl)-4-propan-2-yloxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide
  • (2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide

Uniqueness

N-(1-ethyl-6-oxopyrimidin-5-yl)-4-propan-2-yloxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

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